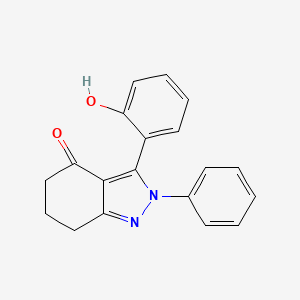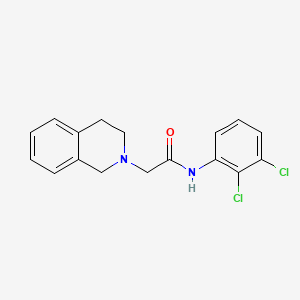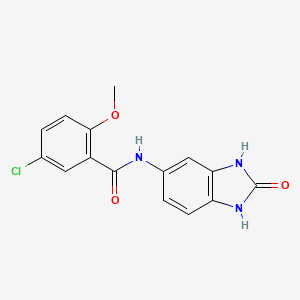![molecular formula C13H16F3NO4S B4435400 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine](/img/structure/B4435400.png)
2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine
Overview
Description
2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine, also known as DMSM, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play important roles in many cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine as a PKC inhibitor is based on its ability to bind to the catalytic domain of PKC and prevent its activation by phosphorylation. 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine binds to the ATP-binding site of PKC and competes with ATP for binding, thereby preventing the phosphorylation of PKC and its subsequent activation. This leads to a decrease in PKC activity and downstream signaling pathways, resulting in the biological effects observed with 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine treatment.
Biochemical and Physiological Effects:
2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to have a variety of biochemical and physiological effects, including:
- Inhibition of PKC activity: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine inhibits PKC activity in a dose-dependent manner, with IC50 values in the low micromolar range for various PKC isoforms.
- Suppression of cancer cell growth and metastasis: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to suppress the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer.
- Neuroprotection: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
- Anti-inflammatory effects: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, including rheumatoid arthritis and colitis.
Advantages and Limitations for Lab Experiments
2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has several advantages and limitations for lab experiments, including:
Advantages:
- Potent and specific PKC inhibitor: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine is a potent and specific inhibitor of PKC, which allows for the selective inhibition of PKC activity in various cellular and animal models.
- Easy to use: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine is a stable and soluble compound that can be easily dissolved in various solvents for use in cell culture and animal experiments.
- Well-characterized: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been extensively studied in vitro and in vivo, and its mechanism of action and biological effects are well-characterized.
Limitations:
- Limited selectivity: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine inhibits multiple isoforms of PKC, which may lead to off-target effects and limit its specificity in certain experimental settings.
- Limited bioavailability: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has limited bioavailability in vivo, which may limit its efficacy in animal models and clinical applications.
- Limited stability: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine is prone to hydrolysis and oxidation, which may limit its stability in certain experimental settings.
Future Directions
There are several future directions for the study of 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine, including:
- Development of more selective PKC inhibitors: The development of more selective PKC inhibitors that target specific isoforms of PKC may overcome the limitations of 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine and provide more selective and potent inhibitors for use in scientific research and clinical applications.
- Investigation of the role of PKC in other diseases: The role of PKC in various diseases, including cardiovascular disease, diabetes, and autoimmune diseases, is not well-understood. Further investigation of the role of PKC in these diseases may provide new therapeutic targets for the development of novel drugs.
- Combination therapy with other drugs: The combination of 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine with other drugs, such as chemotherapy drugs or immunotherapy drugs, may enhance the efficacy of cancer treatment and improve patient outcomes.
- Development of more stable and bioavailable analogs: The development of more stable and bioavailable analogs of 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine may overcome the limitations of 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine and provide more effective and selective PKC inhibitors for use in scientific research and clinical applications.
Conclusion:
In conclusion, 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine is a potent and specific PKC inhibitor that has been widely used in scientific research. Its mechanism of action and biological effects have been well-characterized, and it has shown promise as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. However, its limitations in terms of selectivity, bioavailability, and stability highlight the need for further research and development of more effective and selective PKC inhibitors.
Scientific Research Applications
2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been widely used in scientific research as a PKC inhibitor. PKC is a family of serine/threonine kinases that play important roles in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity by 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to have a variety of effects on cellular signaling pathways and physiological processes, including:
- Inhibition of cancer cell growth and metastasis: PKC is often overexpressed and hyperactivated in cancer cells, and inhibition of PKC activity by 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to suppress cancer cell growth and metastasis in vitro and in vivo.
- Neuroprotection: PKC activation has been implicated in neuronal cell death in various neurodegenerative diseases, and inhibition of PKC activity by 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
- Anti-inflammatory effects: PKC activation has been shown to play a role in the pathogenesis of various inflammatory diseases, and inhibition of PKC activity by 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
properties
IUPAC Name |
2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c1-9-7-17(8-10(2)20-9)22(18,19)12-5-3-11(4-6-12)21-13(14,15)16/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQABOBBZBWXHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-methoxyethyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435352.png)

![2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435368.png)


![N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B4435390.png)
![N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435398.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4435399.png)
![2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4435406.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435413.png)

